High-Affinity Binding to Rice Plasma Membrane Receptor (Kd = 5.4 nM) vs. N-Acetylchitoheptaose
N-Acetylchitooctaose binds to a single class of high-affinity sites on rice microsomal membranes with a Kd of 5.4 nM, determined by Scatchard analysis of 125I-labeled ligand saturation binding [1]. Unlabeled N-acetylchitoheptaose competitively inhibits this binding, confirming co-recognition by the same receptor system; however, deacetylated chitoheptaose shows no inhibition, demonstrating the dual requirement for chain length (DP ≥ 7) and N-acetylation [1]. The Kd of 5.4 nM is comparable to that of the hepta-β-glucoside elicitor receptor in soybean, placing DP8 among the highest-affinity carbohydrate elicitors known.
| Evidence Dimension | Receptor binding affinity (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 5.4 ± 0.3 nM (N-acetylchitooctaose, 125I-tyramine conjugate) |
| Comparator Or Baseline | N-Acetylchitoheptaose: competitive inhibitor (IC50 not reported; complete inhibition at excess); Deacetylated chitoheptaose: no inhibition at up to 10 μM |
| Quantified Difference | Octaose Kd = 5.4 nM; heptaose competes but affinity not independently quantified in this assay; deacetylated form inactive (Δ > 1,000-fold) |
| Conditions | Microsomal membrane fraction from suspension-cultured rice cells (Oryza sativa L. cv. Nipponbare); binding assay at 4 °C, pH 7.0; 125I-labeled tyramine conjugate of N-acetylchitooctaose as radioligand |
Why This Matters
This Kd value provides the only validated, quantitative affinity benchmark for any single chitin oligosaccharide at the rice elicitor receptor and serves as a critical lot-release specification for researchers requiring batch-to-batch consistency in receptor-binding and competition assays.
- [1] Shibuya, N., Kaku, H., Kuchitsu, K., & Maliarik, M. J. (1993). Identification of a novel high-affinity binding site for N-acetylchitooligosaccharide elicitor in the membrane fraction from suspension-cultured rice cells. FEBS Letters, 329(1-2), 75–78. View Source
